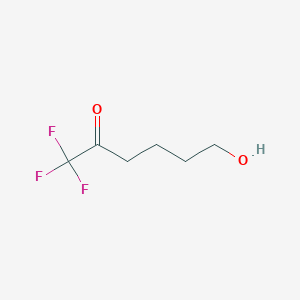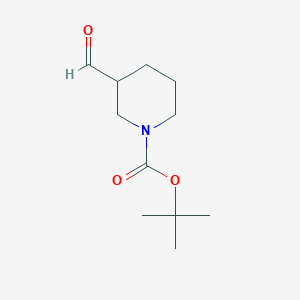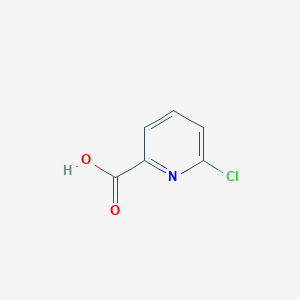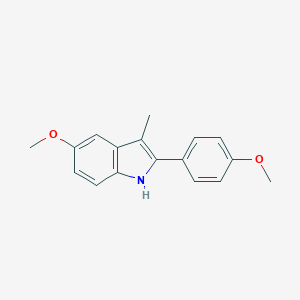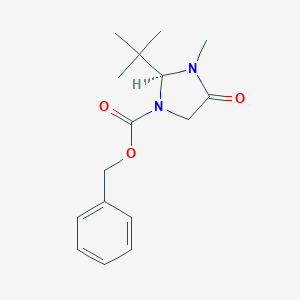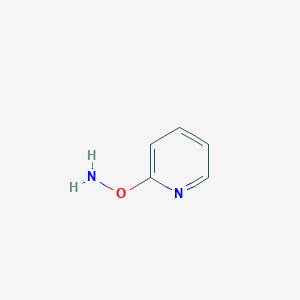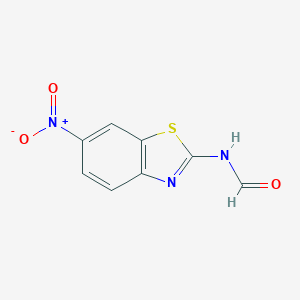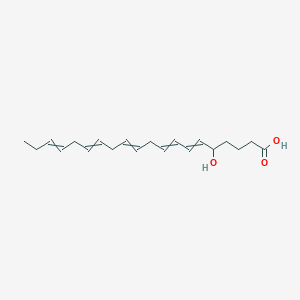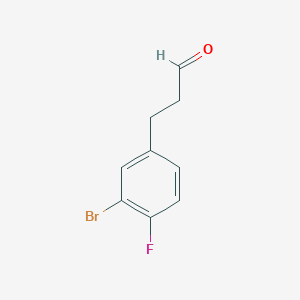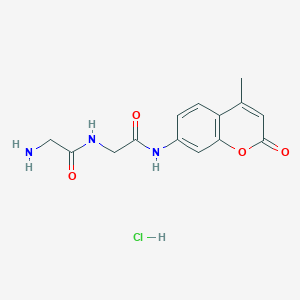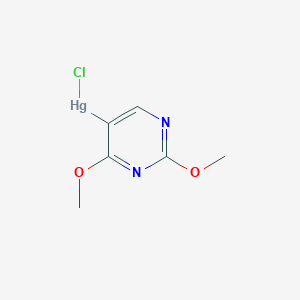![molecular formula C25H33N2O6P B051692 (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid CAS No. 117085-60-6](/img/structure/B51692.png)
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid, also known as L-765,314, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules called phosphonate inhibitors, which have been shown to be effective in treating a variety of diseases.
Mechanism Of Action
The mechanism of action of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves the inhibition of farnesyltransferase, which is responsible for the transfer of a farnesyl group to proteins that are involved in cell signaling pathways. By inhibiting this enzyme, (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid can disrupt these pathways and prevent the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels). These effects make (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid a promising candidate for the treatment of cancer and other diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid is its high potency and specificity for farnesyltransferase, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid and related compounds. One area of research is the development of more potent and selective farnesyltransferase inhibitors, which could have even greater therapeutic potential. Another area of interest is the use of these compounds in combination with other drugs or therapies, in order to enhance their effectiveness against cancer and other diseases. Finally, there is ongoing research into the mechanisms of action of farnesyltransferase inhibitors, which could lead to a better understanding of the underlying biology of cancer and other diseases.
Synthesis Methods
The synthesis of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves several steps, including the protection of the carboxylic acid group, the coupling of the protected amino acid with the protected indole, and the deprotection of the amino and carboxylic acid groups. The final product is obtained as a white powder, which can be purified using standard chromatographic techniques.
Scientific Research Applications
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In particular, this compound has been shown to be a potent inhibitor of the enzyme farnesyltransferase, which is involved in the regulation of cell growth and proliferation.
properties
CAS RN |
117085-60-6 |
|---|---|
Product Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid |
Molecular Formula |
C25H33N2O6P |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H33N2O6P/c26-16-8-6-15-23(33-34(31,32)17-9-7-12-19-10-2-1-3-11-19)24(28)27-21-14-5-4-13-20(21)18-22(27)25(29)30/h1-5,10-11,13-14,22-23H,6-9,12,15-18,26H2,(H,29,30)(H,31,32)/t22-,23-/m0/s1 |
InChI Key |
YNBOYTXJMIRRSS-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)[C@H](CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
synonyms |
2,3-DAHPIC 2,3-dihydro-1-(6-amino-2-((hydroxy-(4-phenylbutyl)phosphinyl)oxy)-1-oxohexyl)-1H-indole-2-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




